Methyl 4-tert-butyl-3-iodobenzoate
CAS No.: 91639-30-4
Cat. No.: VC8186014
Molecular Formula: C12H15IO2
Molecular Weight: 318.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91639-30-4 |
|---|---|
| Molecular Formula | C12H15IO2 |
| Molecular Weight | 318.15 g/mol |
| IUPAC Name | methyl 4-tert-butyl-3-iodobenzoate |
| Standard InChI | InChI=1S/C12H15IO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,1-4H3 |
| Standard InChI Key | XSYXVZNTABTYRW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)I |
| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)I |
Introduction
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of methyl 4-tert-butyl-3-iodobenzoate likely involves multi-step functionalization of a benzoic acid derivative. A plausible pathway includes:
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Esterification of 4-tert-butylbenzoic acid: Initial formation of methyl 4-tert-butylbenzoate via acid-catalyzed esterification with methanol, as described for analogous esters .
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Electrophilic Iodination: Subsequent iodination at the meta position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to achieve regioselectivity .
Industrial Production
Physicochemical Properties
Available data for methyl 4-tert-butyl-3-iodobenzoate are sparse, but inferences can be drawn from structurally related compounds:
The iodine substituent significantly alters the compound’s reactivity compared to non-halogenated analogs. For instance, the C-I bond’s polarizability facilitates participation in Ullmann or Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in complex molecule synthesis .
Industrial and Research Applications
Role as a Synthetic Intermediate
Methyl 4-tert-butyl-3-iodobenzoate is primarily utilized as a primary or secondary intermediate in organic synthesis . Its applications include:
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Pharmaceuticals: Serving as a precursor in the synthesis of iodinated drug candidates, particularly those targeting thyroid disorders or infectious diseases.
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Agrochemicals: Acting as a building block for herbicides and pesticides, where the iodine atom enhances bioactivity.
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Materials Science: Participating in the preparation of liquid crystals or polymers with tailored electronic properties.
Comparative Analysis with Non-Iodinated Analogs
The addition of iodine distinguishes this compound from its non-halogenated counterpart, methyl 4-tert-butylbenzoate (CAS 26537-19-9). Key differences include:
This contrast highlights the strategic importance of halogenation in modifying chemical behavior for targeted applications.
Future Research Directions
The limited availability of data on methyl 4-tert-butyl-3-iodobenzoate presents opportunities for further investigation:
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Synthetic Optimization: Development of high-yield, regioselective iodination protocols.
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Toxicological Studies: Comprehensive assessment of ecotoxicology and occupational exposure limits.
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Application Expansion: Exploration in catalytic processes or as a ligand in coordination chemistry.
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